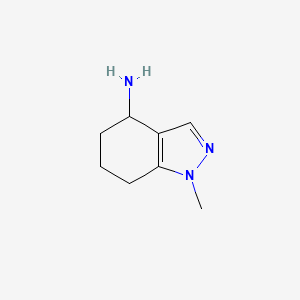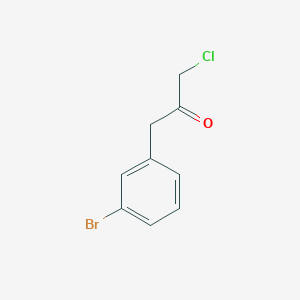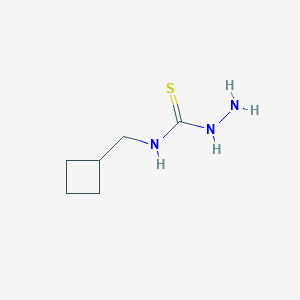
6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, also known as 6-bromo-7-fluoro-3,4-dihydro-2-quinolinone, is a heterocyclic compound belonging to the quinoline family. It is a white crystalline solid with a melting point of 161-163°C and a boiling point of 305°C. It is soluble in water, ethanol, and acetone, and is insoluble in benzene. 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a versatile synthetic intermediate that has been used in a variety of applications, including the synthesis of drug molecules, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Synthesis of 1,3-Disubstituted 3,4-Dihydro-4-thioxoquinazolin-2(1H)-ones : An efficient two-step synthesis method has been developed using 1-bromo-2-fluorobenzenes. This process results in the production of 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones, highlighting the utility of bromo-fluoro compounds in complex molecule synthesis (Kobayashi et al., 2011).
Efficient Synthesis of Quinoline Derivatives : Research has been conducted on the efficient synthesis of quinoline derivatives, with a focus on the bromination reaction. This study demonstrates the potential of halogenated compounds like 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in creating various quinoline derivatives (Şahin et al., 2008).
Pharmaceutical Research
Synthesis of Antimicrobial Agents : A study on the synthesis of quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents utilizes similar compounds. This research indicates the relevance of halogenated quinolines in developing new antimicrobial substances (Ansari & Khan, 2017).
Development of Antibacterial Agents : The creation of new antibacterial agents often involves the use of halogenated quinolines. Research in this area can provide insights into the potential use of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in similar contexts (Abdel‐Wadood et al., 2014).
Propiedades
IUPAC Name |
6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBQAFBBDSHWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656068 | |
| Record name | 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
1156389-00-2 | |
| Record name | 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1370980.png)


![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)
![N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine](/img/structure/B1370987.png)
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)

![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)
![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)
![2-[(3-aminophenyl)formamido]-N-methylacetamide](/img/structure/B1370999.png)
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1371000.png)
![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)
